molecular formula C10H18ClNO4S B13213152 tert-Butyl N-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate

tert-Butyl N-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate

Cat. No.: B13213152
M. Wt: 283.77 g/mol
InChI Key: LJBYJUWBNKFPBI-UHFFFAOYSA-N
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Description

tert-Butyl N-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate is an organic compound with the chemical formula C10H18ClNO4S. It is a solid powder that is either colorless or pale yellow and has a pungent odor. This compound is primarily used as a reagent in organic synthesis and has applications in various fields, including chemistry and biomedicine .

Preparation Methods

The preparation of tert-Butyl N-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate involves complex organic synthesis techniques. Typically, it is synthesized in a laboratory setting through a series of chemical reactions. One common method involves the reaction of tert-butyl carbamate with chlorosulfonylmethyl cyclobutane under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction. Industrial production methods are similar but scaled up to accommodate larger quantities.

Chemical Reactions Analysis

tert-Butyl N-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl N-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl N-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity allows the compound to modify the function of these biomolecules, making it useful in biochemical research .

Comparison with Similar Compounds

tert-Butyl N-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its cyclobutyl group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C10H18ClNO4S

Molecular Weight

283.77 g/mol

IUPAC Name

tert-butyl N-[3-(chlorosulfonylmethyl)cyclobutyl]carbamate

InChI

InChI=1S/C10H18ClNO4S/c1-10(2,3)16-9(13)12-8-4-7(5-8)6-17(11,14)15/h7-8H,4-6H2,1-3H3,(H,12,13)

InChI Key

LJBYJUWBNKFPBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)CS(=O)(=O)Cl

Origin of Product

United States

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